Taurohyodeoxycholic acid

Description

a biliary acid used for the prevention and therapy of gallstones and related symptoms

Structure

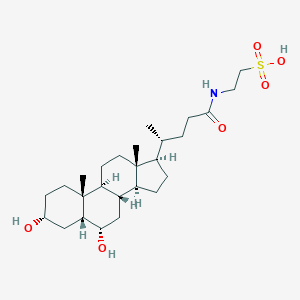

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6S/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXPOCDLAFAFNT-BHYUGXBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10952061 | |

| Record name | 3,6-Dihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2958-04-5 | |

| Record name | Taurohyodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAURINE HYODEOXYCHOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6V086EMME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Taurohyodeoxycholic Acid (THDCA) Biosynthesis in the Gut: A Technical Guide

This technical guide provides an in-depth exploration of the biosynthesis of taurohyodeoxycholic acid (THDCA), a significant secondary bile acid, within the complex environment of the gut. Tailored for researchers, scientists, and professionals in drug development, this document details the enzymatic pathways, microbial involvement, quantitative data, and key experimental methodologies pertinent to the study of THDCA.

Introduction to this compound

This compound is a conjugated secondary bile acid. Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized in the liver and secreted into the intestine. Within the gut, these primary bile acids undergo extensive metabolism by the resident microbiota, leading to the formation of a diverse pool of secondary bile acids, including hyodeoxycholic acid (HDCA). The subsequent conjugation of HDCA with taurine results in the formation of THDCA. Emerging research has highlighted the role of THDCA and its precursor, HDCA, in various physiological processes, including the modulation of host metabolism and immune responses.

The Biosynthesis Pathway of this compound

The formation of THDCA is a multi-step process that begins with primary bile acids and is mediated by specific enzymes from the gut microbiota. The pathway primarily involves the conversion of chenodeoxycholic acid (CDCA) to hyodeoxycholic acid (HDCA), which is then conjugated with taurine.

Caption: Biosynthesis pathway of this compound in the gut.

Key Enzymes and Gut Microbiota in THDCA Synthesis

The biotransformation of primary bile acids to THDCA is a microbially-driven process. Several bacterial species possessing specific enzymes are crucial for this pathway.

-

7α-hydroxysteroid dehydrogenase (7α-HSDH): This class of enzymes is critical for the epimerization of the 7-hydroxyl group of chenodeoxycholic acid, a key step in the formation of hyodeoxycholic acid.

-

Bile Salt Hydrolases (BSH): These enzymes are responsible for the deconjugation of taurine or glycine from conjugated bile acids, which can then be re-conjugated.

Specific gut bacteria known to be involved in these transformations include species from the genera Clostridium, Bacteroides, and Eubacterium. The presence and abundance of these bacteria can significantly influence the levels of THDCA in the gut.

Quantitative Analysis of THDCA Biosynthesis

The quantitative understanding of THDCA biosynthesis is crucial for elucidating its physiological roles. The following table summarizes key quantitative data from relevant studies.

| Parameter | Value | Organism/System | Reference |

| Enzyme Kinetics of 7α-HSDH | |||

| Km for CDCA | 0.12 mM | Clostridium absonum | |

| Vmax | 1.5 µmol/min/mg protein | Clostridium absonum | |

| In vitro THDCA Production | |||

| HDCA to THDCA conversion rate | 15% | Human fecal slurry | |

| In vivo Concentrations | |||

| Fecal THDCA concentration | 0.5 - 2.0 µg/g | Healthy human adults | |

| Cecal THDCA concentration | 1.2 ± 0.4 µmol/g | C57BL/6 mice |

Signaling Pathways Involving this compound

THDCA can modulate several host signaling pathways, with the farnesoid X receptor (FXR) being a notable target. The interaction of THDCA with FXR can influence the expression of genes involved in bile acid, lipid, and glucose metabolism.

Caption: Simplified signaling pathway of THDCA via the Farnesoid X Receptor (FXR).

Experimental Protocols for Studying THDCA Biosynthesis

The investigation of THDCA biosynthesis requires robust experimental protocols. Below are methodologies for key experiments in this field.

In Vitro Fermentation Assay with Human Fecal Slurry

This protocol is designed to assess the capacity of the gut microbiota to produce THDCA from its precursors.

Materials:

-

Fresh human fecal samples

-

Anaerobic basal medium

-

Chenodeoxycholic acid (CDCA) stock solution

-

Taurine stock solution

-

Anaerobic chamber or jars

-

Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS)

Procedure:

-

Prepare a 10% (w/v) fecal slurry by homogenizing fresh fecal samples in anaerobic basal medium inside an anaerobic chamber.

-

Dispense the fecal slurry into anaerobic culture tubes.

-

Spike the experimental tubes with CDCA and taurine to final concentrations of 100 µM and 1 mM, respectively. Include control tubes without added precursors.

-

Incubate the tubes at 37°C for 24-48 hours.

-

At designated time points, collect aliquots of the culture.

-

Extract bile acids from the collected samples using a solid-phase extraction (SPE) method.

-

Derivatize the extracted bile acids for GC-MS analysis or directly analyze them using LC-MS.

-

Quantify the concentrations of CDCA, HDCA, and THDCA to determine the conversion rates.

Quantification of THDCA in Biological Samples by LC-MS/MS

This protocol details the analytical method for accurately measuring THDCA concentrations in biological matrices such as feces or intestinal contents.

Sample Preparation:

-

Homogenize 100 mg of fecal or intestinal content sample in 1 mL of methanol containing internal standards (e.g., d4-TCDCA).

-

Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm PTFE filter.

LC-MS/MS Analysis:

-

Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 20% to 95% B over 15 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) for the specific precursor-product ion transitions of THDCA and the internal standard.

Data Analysis:

-

Construct a calibration curve using authentic THDCA standards.

-

Calculate the concentration of THDCA in the samples by normalizing the peak area of the analyte to the peak area of the internal standard and comparing it to the calibration curve.

Conclusion

The biosynthesis of this compound is a testament to the intricate metabolic interplay between the host and its gut microbiota. A thorough understanding of this pathway, facilitated by the experimental and analytical methodologies outlined in this guide, is paramount for developing novel therapeutic strategies targeting bile acid metabolism and signaling. Future research should focus on the precise identification of all microbial species and enzymes involved, as well as the broader physiological implications of THDCA in health and disease.

An In-depth Technical Guide to the Mechanism of Action of Taurohyodeoxycholic Acid (THDCA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurohyodeoxycholic acid (THDCA) is a taurine-conjugated secondary bile acid that has garnered significant interest for its therapeutic potential in a range of inflammatory and metabolic diseases. As a hydrophilic bile acid, THDCA exhibits cytoprotective, anti-inflammatory, and choleretic properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of THDCA, with a focus on its signaling pathways, molecular targets, and physiological effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of bile acid physiology and the development of novel therapeutics.

Core Mechanisms of Action

THDCA exerts its pleiotropic effects through a multi-faceted mechanism of action that involves the modulation of inflammatory signaling pathways, regulation of immune responses, and maintenance of bile acid homeostasis.

Anti-inflammatory Effects

A hallmark of THDCA's mechanism of action is its potent anti-inflammatory activity. This is primarily achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. THDCA has been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2] While the precise molecular mechanism is still under investigation, evidence suggests that taurine-conjugated bile acids can influence NF-κB signaling by affecting the phosphorylation and degradation of its inhibitory subunit, IκBα.[3][4]

Furthermore, THDCA's anti-inflammatory effects are mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, the p38 MAPK pathway is implicated in the cellular response to stress and inflammation.[5][6][7] While direct modulation of p38 MAPK by THDCA requires further elucidation, related compounds like tauroursodeoxycholic acid (TUDCA) have been shown to activate p38 MAPK, which is involved in its protective effects.[8]

Immunomodulatory Effects

THDCA plays a crucial role in modulating the adaptive immune response by influencing the balance between different T helper (Th) cell subsets. It has been shown to regulate the balance between Th1/Th2 and Th17/Treg cells. This is achieved by influencing the expression of key transcription factors that govern the differentiation of these T cell lineages: T-bet (Th1), GATA-3 (Th2), RORγt (Th17), and Foxp3 (Treg).[9][10][11][12][13][14][15][16][17] By promoting a shift towards an anti-inflammatory Treg phenotype and suppressing pro-inflammatory Th1 and Th17 responses, THDCA contributes to the resolution of inflammation.

Hepatoprotective and Choleretic Effects

THDCA demonstrates significant hepatoprotective properties, particularly in the context of cholestasis induced by more hydrophobic bile acids like taurochenodeoxycholic acid (TCDCA).[8] THDCA's protective mechanism involves the preservation of bile flow and the reduction of cellular injury.[8] This choleretic effect, or the stimulation of bile flow, is a key aspect of its therapeutic potential in liver diseases.

The regulation of bile acid synthesis is another critical component of THDCA's action. It influences the expression of key enzymes involved in bile acid metabolism, namely Cholesterol 7α-hydroxylase (CYP7A1) and Sterol 27α-hydroxylase (CYP7B1).[18][19][20][21] By modulating these enzymes, THDCA helps maintain a balanced and less toxic bile acid pool.

Interaction with Bile Acid Receptors

Like other bile acids, THDCA is thought to exert some of its effects through interaction with specific bile acid receptors, primarily the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5).[1][22][23][24] These receptors are key regulators of bile acid, lipid, and glucose metabolism. While the precise binding affinity of THDCA for these receptors is an area of ongoing research, its ability to modulate pathways downstream of FXR and TGR5 activation is a critical aspect of its mechanism of action.[25][26]

Data Presentation

Quantitative Data on the Effects of THDCA

| Parameter | Model/System | Treatment | Result | Reference |

| Bile Flow | Bile fistula rats with TCDCA-induced cholestasis | Co-infusion of THDCA (8 µmol/min/kg) with TCDCA | Preserved bile flow, preventing the reduction caused by TCDCA. | [8] |

| Phospholipid Secretion | Bile fistula rats with TCDCA-induced cholestasis | Co-infusion of THDCA (8 µmol/min/kg) with TCDCA | Increased phospholipid secretion compared to TCDCA alone. | [8] |

| TNF-α Levels | Mice with TNBS-induced colitis | THDCA (dose not specified) | Reduced expression of TNF-α. | [1][2] |

| IL-6 Levels | Mice with TNBS-induced colitis | THDCA (dose not specified) | Reduced expression of IL-6. | [1][2] |

| Body Fat | High-fat diet-induced hyperlipidemic mice | THDCA supplementation | Significantly lower body fat compared to the high-fat diet group. | [1] |

| Serum Total Cholesterol (TC) | High-fat diet-induced hyperlipidemic mice | THDCA supplementation | Significantly lower serum TC levels compared to the high-fat diet group. | [1] |

| Serum LDL-C | High-fat diet-induced hyperlipidemic mice | THDCA supplementation | Lower serum LDL-C levels compared to the high-fat diet group. | [1] |

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathways

References

- 1. Multi-Omics Identified THDCA as a Key Contributor to Hyperlipidemia and as a Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative relationship between bile acid structure and biliary lipid secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential effects of deoxycholic acid and taurodeoxycholic acid on NF-kappa B signal transduction and IL-8 gene expression in colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tauroursodeoxycholic Acid Inhibits Nuclear Factor Kappa B Signaling in Gastric Epithelial Cells and Ameliorates Gastric Mucosal Damage in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Taurocholic acid inhibits the response to interferon-α therapy in patients with HBeAg-positive chronic hepatitis B by impairing CD8+ T and NK cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound protects against taurochenodeoxycholic acid-induced cholestasis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dynamic expression of transcription factors T-bet and GATA-3 by regulatory T cells maintains immunotolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dynamic expression of T-bet and GATA3 by regulatory T cells maintains immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Independent and temporally separated dynamics for RORγt and Foxp3 during Th17 differentiation [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. FOXP3 and the Regulation of Treg/Th17 Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. T-Bet expression and failure of GATA-3 cross-regulation lead to default production of IFN-gamma by gammadelta T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Functional Stability of FOXP3 and RORγt in Treg and Th17 and Their Therapeutic Applications. | Semantic Scholar [semanticscholar.org]

- 16. Foxp3(+) T cells expressing RORγt represent a stable regulatory T-cell effector lineage with enhanced suppressive capacity during intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The transcription factors T-bet and GATA-3 control alternative pathways of T-cell differentiation through a shared set of target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hepatic miR-378 modulates serum cholesterol levels by regulating hepatic bile acid synthesis [thno.org]

- 19. Glucose stimulates cholesterol 7alpha-hydroxylase gene transcription in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A chronic high-cholesterol diet paradoxically suppresses hepatic CYP7A1 expression in FVB/NJ mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regulation of bile acid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Probing the Binding Site of Bile Acids in TGR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to Taurohyodeoxycholic Acid and Farnesoid X Receptor (FXR) Signaling

Executive Summary

The Farnesoid X Receptor (FXR) has emerged as a pivotal therapeutic target for a range of metabolic and liver-related disorders, including cholestasis and non-alcoholic fatty liver disease (NAFLD). As a nuclear receptor activated by endogenous bile acids, FXR orchestrates a complex signaling network that governs metabolic homeostasis. While potent synthetic agonists have been developed, interest in naturally occurring bile acids with modulatory properties is growing. This guide focuses on Taurohyodeoxycholic acid (THDCA), a bile acid recognized for its hepatoprotective properties. We delve into the core mechanisms of FXR signaling, the evidence for THDCA's role as a modulator of this pathway, quantitative data on FXR-ligand interactions, and detailed protocols for key experimental assays used in the field.

The Farnesoid X Receptor (FXR) Signaling Pathway

FXR is a ligand-activated transcription factor highly expressed in tissues central to metabolic regulation, primarily the liver and intestine.[1] Its endogenous ligands are bile acids, with chenodeoxycholic acid (CDCA) being one of the most potent natural agonists. The activation of FXR triggers a cascade that is essential for maintaining bile acid homeostasis and influences broader metabolic processes.[2]

The signaling mechanism involves two primary interconnected pathways:

-

Hepatic Pathway: In hepatocytes, an activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[2] Key among these is the Small Heterodimer Partner (SHP, gene name NR0B2), a transcriptional corepressor.[3] SHP, in turn, inhibits the activity of other nuclear receptors like Liver Receptor Homolog-1 (LRH-1), which are required for the transcription of CYP7A1, the gene encoding the rate-limiting enzyme in the classical bile acid synthesis pathway.[2][3] FXR activation also directly upregulates the expression of the Bile Salt Export Pump (BSEP, gene name ABCB11), which facilitates the efflux of bile acids from the liver into the bile.[4]

-

Intestinal Pathway: In the enterocytes of the ileum, FXR activation by reabsorbed bile acids induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19 in humans, FGF15 in rodents).[5] FGF19 enters the portal circulation, travels to the liver, and binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes.[6] This binding event activates a signaling cascade that potently represses CYP7A1 expression, providing a powerful negative feedback signal from the gut to the liver.[1]

This compound (THDCA) as a Modulator of FXR Signaling

The bile acid pool is a complex mixture of primary bile acids synthesized in the liver and secondary bile acids modified by the gut microbiota.[2] These different bile acid species exhibit varying affinities and activities towards FXR. For instance, Taurochenodeoxycholic acid (TCDCA) is a known FXR agonist.[7][8] Conversely, other bile acids like Tauro-β-muricholic acid (T-β-MCA) have been identified as potent natural FXR antagonists.[9][10]

This compound (THDCA) is the taurine conjugate of hyodeoxycholic acid, a secondary bile acid. While direct, quantitative studies characterizing THDCA as a classical competitive antagonist of FXR are limited, substantial functional evidence suggests it counteracts the effects of potent FXR agonists. Research has shown that THDCA is highly effective at preventing the hepatotoxicity and cholestasis induced by TCDCA.[11] Since TCDCA's pathological effects are linked to its strong activation of FXR, THDCA's protective action implies a functional antagonism of the FXR pathway. This modulation may occur through direct competition at the ligand-binding domain, allosteric effects, or by influencing downstream cellular processes that mitigate the consequences of FXR activation.

Quantitative Analysis of FXR Ligand Activity

The activity of compounds on FXR is typically quantified by their half-maximal effective concentration (EC₅₀) for agonists or their half-maximal inhibitory concentration (IC₅₀) for antagonists. These values are crucial for comparing the potency of different ligands. The table below summarizes data for several well-characterized FXR modulators.

Table 1: Potency of Selected Ligands on the Farnesoid X Receptor (FXR)

| Ligand | Type | Assay Type | Species | Potency Value | Citation(s) |

|---|---|---|---|---|---|

| Chenodeoxycholic Acid (CDCA) | Natural Agonist | Luciferase Reporter | Human | EC₅₀: ~10-50 µM | [12][13] |

| GW4064 | Synthetic Agonist | Luciferase Reporter | Human | EC₅₀: ~30-150 nM | [13][14] |

| Obeticholic Acid (OCA) | Synthetic Agonist | Luciferase Reporter | Human | EC₅₀: ~99 nM | [15] |

| Z-Guggulsterone | Natural Antagonist | Luciferase Reporter | Human | IC₅₀: ~10-15 µM | [13][16] |

| Tauro-β-muricholic acid (T-β-MCA) | Natural Antagonist | Functional Assays | Mouse | Strong Antagonist | [9][10] |

| This compound (THDCA) | Functional Antagonist | N/A | N/A | Data not available | N/A |

Note: Potency values can vary based on the specific cell line, assay conditions, and reporter construct used. As indicated, specific EC₅₀/IC₅₀ values for THDCA's direct effect on FXR are not prominently available in peer-reviewed literature, with its classification derived from functional studies.

Key Experimental Methodologies

Evaluating the interaction of compounds like THDCA with FXR requires robust and specific assays. Below are detailed protocols for three standard methods used to characterize FXR antagonists.

FXR Luciferase Reporter Gene Assay (Antagonist Screening)

This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of FXR induced by a known agonist.

-

Principle: Cells are engineered to express the FXR protein and a reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene. When a reference agonist (e.g., GW4064) activates FXR, the receptor binds to the FXREs and drives luciferase expression. An antagonist will compete with the agonist or otherwise inhibit this process, leading to a decrease in the luminescent signal.[13]

-

Materials:

-

HEK293T or HepG2 cells.

-

Expression plasmids for human FXR and RXR.

-

FXRE-luciferase reporter plasmid (e.g., pGL4.27 containing multiple SHP FXREs).

-

Transfection reagent (e.g., Lipofectamine).

-

Reference Agonist: GW4064 (or CDCA).

-

Test Compound: THDCA.

-

Luciferase assay system (e.g., Promega Dual-Luciferase® Reporter Assay System).

-

Luminometer plate reader.

-

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in ~80-90% confluency at the time of transfection.

-

Transfection: Co-transfect cells with the FXR, RXR, and FXRE-luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol. A Renilla luciferase plasmid is often included as a transfection control.[12]

-

Incubation: Allow cells to recover and express the plasmids for 18-24 hours.

-

Compound Treatment:

-

Prepare a fixed, sub-maximal concentration of the reference agonist (e.g., the EC₈₀ concentration of GW4064).[13]

-

Prepare serial dilutions of the test compound (THDCA).

-

Remove the old media and add fresh media containing the fixed agonist concentration plus the varying concentrations of the test compound. Include "agonist only" and "vehicle only" controls.

-

-

Incubation: Incubate the treated cells for another 24 hours.

-

Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a luminometer according to the assay kit's instructions.[12]

-

Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized signal against the log of the antagonist concentration and fit a dose-response curve to determine the IC₅₀ value.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This biochemical assay directly measures the ligand-dependent interaction between the FXR Ligand Binding Domain (LBD) and a coactivator peptide.

-

Principle: The assay uses a GST-tagged FXR-LBD and a fluorescein-labeled coactivator peptide (e.g., from SRC-1). A terbium-labeled anti-GST antibody serves as the FRET donor. In the presence of an agonist, the FXR-LBD undergoes a conformational change that promotes binding to the coactivator peptide. This brings the terbium donor and fluorescein acceptor into close proximity, resulting in a FRET signal. An antagonist would prevent this interaction, leading to a low FRET signal.[17]

-

Materials:

-

GST-tagged FXR-LBD protein.

-

Fluorescein-labeled coactivator peptide (e.g., SRC2-2).

-

Terbium-labeled anti-GST antibody (FRET donor).

-

Assay buffer.

-

Reference agonist (GW4064) and test compound (THDCA).

-

384-well low-volume black plates.

-

Fluorescence plate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).

-

-

Protocol:

-

Reagent Preparation: Prepare solutions of the test compound, reference agonist, FXR-LBD, and a pre-mixed solution of the coactivator peptide and terbium-labeled antibody in assay buffer.

-

Assay Assembly: Add the reagents to the 384-well plate. For an antagonist assay, wells will contain the test compound, a fixed concentration of agonist, FXR-LBD, and the peptide/antibody mix.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.

-

Measurement: Read the plate using a TR-FRET enabled reader. The instrument excites the terbium donor at ~340 nm and, after a time delay to reduce background fluorescence, measures emission at 495 nm (terbium) and 520 nm (FRET signal to fluorescein).[17]

-

Data Analysis: Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm). Plot the ratio against the antagonist concentration to determine the IC₅₀.

-

Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression

This method validates the findings from in vitro assays by measuring changes in the expression of endogenous FXR target genes in a cellular context.

-

Principle: Cultured cells (e.g., primary human hepatocytes or HepG2 cells) are treated with an FXR agonist in the presence or absence of a potential antagonist. Total RNA is then extracted, reverse-transcribed into cDNA, and the expression levels of key FXR target genes (SHP, BSEP) and repressed genes (CYP7A1) are quantified using qPCR.[18]

-

Materials:

-

Cultured liver cells (e.g., HepG2).

-

Reference agonist (CDCA or GW4064) and test compound (THDCA).

-

RNA extraction kit.

-

Reverse transcription kit.

-

qPCR master mix (e.g., SYBR Green).

-

Primers for target genes (SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH, 36B4).[19]

-

Real-time PCR instrument.

-

-

Protocol:

-

Cell Culture and Treatment: Plate cells and allow them to attach. Treat with agonist, antagonist, or a combination for a specified time (e.g., 24 hours).

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Reverse-transcribe an equal amount of RNA from each sample into cDNA.

-

qPCR: Perform qPCR using specific primers for the target genes and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method. Compare the expression levels in antagonist-treated samples to the agonist-only control to determine the extent of inhibition.

-

Therapeutic Implications and Conclusion

The modulation of FXR signaling holds significant promise for treating metabolic diseases. While potent synthetic agonists are advancing in clinical trials, they can be associated with side effects. The exploration of natural bile acids like THDCA, which may offer a more nuanced, modulatory effect, is a compelling area of research. The hepatoprotective effects of THDCA, particularly in the context of cholestasis induced by strong FXR agonists, suggest a potential role in combination therapies or for patient populations sensitive to full agonism.

References

- 1. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Loss of Nuclear Receptor SHP Impairs but Does Not Eliminate Negative Feedback Regulation of Bile Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Small intestinal taurochenodeoxycholic acid-FXR axis alters local nutrient-sensing glucoregulatory pathways in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small intestinal taurochenodeoxycholic acid-FXR axis alters local nutrient-sensing glucoregulatory pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting the Gut Microbiota–FXR Signaling Axis for Glycemic Control: Does a Dietary Supplement Work Magic? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tauroursodeoxycholic acid is less damaging than taurochenodeoxycholic acid to the gastric and esophageal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. besjournal.com [besjournal.com]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BioKB - Publication [biokb.lcsb.uni.lu]

- 16. Taurochenodeoxycholic acid inhibits intestinal epithelial cell proliferation and induces apoptosis independent of the farnesoid X receptor - Food & Function (RSC Publishing) [pubs.rsc.org]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. Nuclear receptors FXR and SHP regulate protein N-glycan modifications in the liver - PMC [pmc.ncbi.nlm.nih.gov]

Taurohyodeoxycholic Acid: A Modulator of Key Cellular Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Taurohyodeoxycholic acid (THDCA) is a taurine-conjugated secondary bile acid found in various species. While structurally similar to other well-studied bile acids like Tauroursodeoxycholic acid (TUDCA) and Taurochenodeoxycholic acid (TCDCA), THDCA is emerging as a distinct signaling molecule with potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of THDCA's interaction with key cell signaling pathways, including the Farnesoid X Receptor (FXR), Takeda G-protein coupled receptor 5 (TGR5), Mitogen-activated protein kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways. The guide is intended to be a resource for researchers and professionals in drug development, offering insights into the molecular mechanisms of THDCA and detailing relevant experimental protocols.

Core Signaling Pathways Modulated by this compound

THDCA has been shown to exert its biological effects by modulating several critical intracellular signaling cascades. While direct quantitative data for THDCA is still emerging, studies on its unconjugated form, hyodeoxycholic acid (HDCA), and other related bile acids provide a strong foundation for understanding its mechanisms of action.

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that plays a pivotal role in bile acid homeostasis, lipid metabolism, and glucose regulation. While some bile acids are potent FXR agonists, evidence suggests that hyodeoxycholic acid (HDCA), the unconjugated form of THDCA, acts as an FXR antagonist. This antagonistic activity is thought to contribute to its beneficial metabolic effects. For instance, HDCA has been shown to suppress intestinal epithelial cell proliferation through an FXR-dependent inhibition of the PI3K/Akt pathway[1]. By antagonizing FXR, THDCA may downregulate the expression of target genes involved in bile acid synthesis and transport.

Takeda G-protein Coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor activated by various bile acids, leading to the production of intracellular cyclic AMP (cAMP) and the activation of downstream signaling cascades. These pathways are involved in energy homeostasis, glucose metabolism, and inflammation. Studies on the unconjugated form, HDCA, suggest that THDCA may also be a TGR5 agonist. HDCA has been shown to inhibit lipopolysaccharide-induced neuroinflammation in microglia by modulating the TGR5/AKT/NF-κB signaling pathway. Activation of TGR5 by THDCA would lead to increased cAMP levels, which in turn can activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), influencing a variety of cellular processes.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK family of kinases, including ERK, JNK, and p38, are crucial mediators of cellular responses to a wide array of stimuli, regulating processes such as cell proliferation, differentiation, and apoptosis. While direct evidence for THDCA is limited, related bile acids like TUDCA have been shown to activate the p38 MAPK and ERK pathways, contributing to their protective effects against apoptosis[2][3]. Given the structural similarities, it is plausible that THDCA also modulates MAPK signaling to exert its biological functions.

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer. Evidence from studies on HDCA suggests that THDCA may inhibit the PI3K/Akt pathway in certain contexts, such as in the suppression of intestinal epithelial cell proliferation[1]. Conversely, other bile acids like TUDCA are known to activate this pathway to promote cell survival. The precise effect of THDCA on the PI3K/Akt pathway may be cell-type and context-dependent.

Quantitative Data on THDCA and Related Bile Acid Interactions

Quantitative data on the direct interaction of THDCA with specific signaling pathway components are limited. The following tables summarize available data for THDCA and provide reference values for related bile acids to guide experimental design.

Table 1: Effects of this compound on Biliary Lipid Secretion

| Parameter | THDCA | TUDCA | Reference |

| Cholesterol Secretion (µmol/µmol bile acid) | 0.098 | 0.061 | [4] |

| Phospholipid Secretion (µmol/µmol bile acid) | 0.451 | 0.275 | [4] |

| Phospholipid/Cholesterol Secretory Ratio | 3.88 | 3.09 | [4] |

Table 2: Anti-inflammatory Effects of this compound in a Mouse Model of Colitis

| Treatment Group | MPO Activity (U/g tissue) | TNF-α (pg/mL) | IL-6 (pg/mL) | Reference |

| Control | Not Reported | Not Reported | Not Reported | [5] |

| TNBS-induced Colitis | Significantly Increased | Significantly Increased | Significantly Increased | [5] |

| THDCA (25 mg/kg) | Significantly Decreased vs. TNBS | Significantly Decreased vs. TNBS | Significantly Decreased vs. TNBS | [5] |

| THDCA (50 mg/kg) | Significantly Decreased vs. TNBS | Significantly Decreased vs. TNBS | Significantly Decreased vs. TNBS | [5] |

| THDCA (100 mg/kg) | Significantly Decreased vs. TNBS | Significantly Decreased vs. TNBS | Significantly Decreased vs. TNBS | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the interaction of THDCA with cell signaling pathways. These protocols are based on established methods and can be adapted for specific research questions.

FXR Luciferase Reporter Assay

This assay is used to determine if THDCA can activate or inhibit the transcriptional activity of FXR.

Materials:

-

HEK293T cells

-

FXR expression plasmid

-

FXR-responsive luciferase reporter plasmid (containing FXR response elements)

-

Renilla luciferase control plasmid

-

Lipofectamine 2000 or similar transfection reagent

-

DMEM with 10% FBS

-

Opti-MEM

-

THDCA

-

FXR agonist (e.g., GW4064) and antagonist (e.g., Guggulsterone) as controls

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

In a sterile tube, mix the FXR expression plasmid, FXR-responsive luciferase reporter plasmid, and Renilla luciferase control plasmid in Opti-MEM.

-

In a separate tube, dilute Lipofectamine 2000 in Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the DNA mixture and the diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

-

Add the transfection complex dropwise to each well.

-

-

Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing 10% FBS and treat the cells with various concentrations of THDCA. Include wells treated with vehicle (e.g., DMSO), a known FXR agonist, and an antagonist as controls.

-

Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the luciferase activity in THDCA-treated cells to the vehicle control to determine the effect of THDCA on FXR transcriptional activity.

TGR5-Mediated cAMP Assay

This assay measures the ability of THDCA to activate TGR5 and induce the production of cyclic AMP.

Materials:

-

HEK293 cells stably expressing TGR5 (or transiently transfected)

-

DMEM with 10% FBS

-

THDCA

-

TGR5 agonist (e.g., INT-777) as a positive control

-

Forskolin (an adenylyl cyclase activator)

-

IBMX (a phosphodiesterase inhibitor)

-

cAMP ELISA kit

-

Plate reader

Protocol:

-

Cell Seeding: Seed TGR5-expressing HEK293 cells in a 96-well plate.

-

Pre-treatment: Pre-incubate the cells with IBMX for 30 minutes to inhibit the degradation of cAMP.

-

Treatment: Treat the cells with various concentrations of THDCA for 15-30 minutes. Include wells treated with vehicle, a known TGR5 agonist, and forskolin as controls.

-

Cell Lysis: Lyse the cells according to the protocol of the cAMP ELISA kit.

-

cAMP Measurement: Measure the intracellular cAMP concentration using the cAMP ELISA kit and a plate reader.

-

Data Analysis: Generate a standard curve and determine the cAMP concentration in each sample. Compare the cAMP levels in THDCA-treated cells to the vehicle control.

Western Blotting for MAPK and Akt Phosphorylation

This technique is used to detect the phosphorylation and activation of key signaling proteins like ERK and Akt in response to THDCA treatment.

Materials:

-

Cell line of interest (e.g., HepG2, Caco-2)

-

DMEM with 10% FBS

-

THDCA

-

Positive control for pathway activation (e.g., EGF for MAPK, insulin for PI3K/Akt)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Culture cells to 70-80% confluency and then serum-starve for 12-24 hours. Treat the cells with THDCA at various concentrations and time points. Include vehicle and positive controls.

-

Protein Extraction: Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-ERK) to normalize for protein loading.

-

Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.

Conclusion

This compound is a promising signaling molecule with the potential to modulate multiple key cellular pathways. While direct and quantitative data for THDCA are still being gathered, existing evidence from its unconjugated form and related bile acids strongly suggests its involvement in FXR, TGR5, MAPK, and PI3K/Akt signaling. Its demonstrated anti-inflammatory and hepatoprotective effects warrant further investigation into its precise molecular mechanisms. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the role of THDCA in cell signaling and to explore its therapeutic potential. As research in this area progresses, a more detailed understanding of THDCA's interactions will undoubtedly emerge, paving the way for novel drug development strategies.

References

- 1. Taurochenodeoxycholic acid inhibits intestinal epithelial cell proliferation and induces apoptosis independent of the farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TGR5 signalling inhibits the production of pro-inflammatory cytokines by in vitro differentiated inflammatory and intestinal macrophages in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taurochenodeoxycholic acid induces apoptosis of fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tauroursodeoxycholic Acid Inhibits Nuclear Factor Kappa B Signaling in Gastric Epithelial Cells and Ameliorates Gastric Mucosal Damage in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Taurohyodeoxycholic Acid: A Technical Overview of its Physiological Concentration and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Taurohyodeoxycholic acid (THDCA), a secondary bile acid, with a focus on its physiological concentrations in humans, analytical methodologies for its quantification, and its role in cellular signaling.

Physiological Concentrations of this compound (THDCA) in Humans

The physiological concentration of THDCA in healthy humans is generally low and can vary depending on the biological matrix. Comprehensive quantitative data for all matrices in healthy, untreated individuals is limited in the current scientific literature. The following table summarizes the available data.

| Biological Matrix | Concentration | Subject Population | Notes |

| Plasma | Data not available | - | Further research is needed to establish a definitive physiological range in healthy human plasma. |

| Serum | Data not available | - | Similar to plasma, the normal physiological concentration of THDCA in serum has not been well-established in the literature. |

| Bile (Duodenal Aspirate) | Undetectable | Healthy adult volunteers (n=7) | THDCA was not detected in duodenal aspirates collected before any treatment. |

| Feces | 1.13 ± 1.03 µg/mg (dry weight) | Healthy adult controls | This value represents the mean ± standard deviation from a cohort of healthy individuals. |

Note: The lack of consistent, quantifiable levels of THDCA in plasma, serum, and bile of healthy individuals suggests that it is likely a minor component of the circulating and biliary bile acid pool under normal physiological conditions. Its presence and concentration may be more significant in specific disease states or following therapeutic interventions.

Experimental Protocols for the Quantification of this compound

The quantification of THDCA, along with other bile acids, is typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from established methodologies for bile acid analysis.

Objective: To quantify the concentration of this compound in human plasma, serum, or fecal extracts.

1. Sample Preparation

-

Plasma/Serum:

-

To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled THDCA).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

-

-

Feces:

-

Lyophilize a known weight of fecal sample to determine the dry weight.

-

Homogenize the dried fecal sample.

-

Extract a known mass of the homogenized sample (e.g., 50 mg) with an appropriate volume of an organic solvent mixture (e.g., 1 mL of 95:5 ethanol:water) containing the internal standard.

-

Sonication or vigorous vortexing may be used to improve extraction efficiency.

-

Centrifuge at high speed (e.g., 14,000 x g for 15 minutes) to pellet solid debris.

-

Transfer the supernatant for LC-MS/MS analysis. Dilution may be necessary depending on the expected concentration.

-

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate).

-

Mobile Phase B: Acetonitrile/methanol mixture (e.g., 90:10 v/v) with the same modifier as Mobile Phase A.

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic bile acids, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 - 50 °C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in the negative ion mode is preferred for bile acids.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transition for THDCA (Hypothetical): The specific precursor and product ions for THDCA would need to be determined by direct infusion of a pure standard. For a taurine-conjugated bile acid, a common product ion is derived from the taurine fragment (m/z 80). The precursor ion would be the deprotonated molecule [M-H]⁻.

-

Instrument Parameters: Optimization of parameters such as capillary voltage, source temperature, and collision energy is crucial for achieving optimal sensitivity.

-

3. Data Analysis and Quantification

-

A calibration curve is generated using a series of known concentrations of a THDCA standard spiked into a surrogate matrix (e.g., charcoal-stripped serum).

-

The concentration of THDCA in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways of this compound

Bile acids, including THDCA, are now recognized as important signaling molecules that regulate various metabolic processes. One of the key receptors through which bile acids exert their effects is the Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor.

TGR5 Signaling Pathway

The activation of TGR5 by bile acids initiates a downstream signaling cascade. The following diagram illustrates the key steps in this pathway.

The Hydrophilic Properties of Taurohyodeoxycholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurohyodeoxycholic acid (THDCA) is a taurine-conjugated secondary bile acid characterized by its hydrophilic nature. As a member of the bile acid pool, it plays a significant role in lipid digestion and absorption. Beyond its physiological functions, THDCA has garnered interest in the scientific and pharmaceutical communities for its cytoprotective and anti-inflammatory properties. This technical guide provides an in-depth overview of the hydrophilic properties of THDCA, presenting key physicochemical data, detailed experimental protocols for its characterization, and insights into its mechanism of action.

Physicochemical Properties of this compound

The hydrophilicity of a bile acid is a critical determinant of its physiological and pharmacological activities. This property influences its ability to form micelles, solubilize lipids, and interact with cell membranes and signaling proteins. The following table summarizes the key physicochemical properties of THDCA that define its hydrophilic character.

| Property | Value | Source |

| Molecular Formula | C₂₆H₄₅NO₆S | PubChem |

| Molecular Weight | 499.7 g/mol | PubChem |

| Computed LogP | 3.6 | PubChem[1] |

| Aqueous Solubility (Sodium Salt) | While a specific value for THDCA in pure water is not readily available in the literature, the sodium salt of the structurally similar Taurodeoxycholic acid is reported to have a solubility of approximately 20 mg/mL in water. The solubility of THDCA sodium salt in a 1:1 solution of DMF:PBS (pH 7.2) is approximately 0.5 mg/ml.[2][3] | Cayman Chemical[3] |

| Critical Micelle Concentration (CMC) | An experimental value for the Critical Micelle Concentration (CMC) of this compound is not readily available in the published literature. However, it is generally understood that more hydrophilic bile acids have higher CMCs. For comparison, the CMC of the more hydrophobic bile salt, sodium taurodeoxycholate, is in the range of 1-4 mM.[2][4] | N/A |

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that quantifies the concentration at which a surfactant begins to form micelles in a solution. Several methods can be employed to determine the CMC of bile acids.

Method: Isothermal Titration Calorimetry (ITC)

ITC is a highly sensitive technique that measures the heat changes that occur upon the injection of a concentrated solution of the bile acid into a buffer. The point at which a significant change in the heat of dilution occurs corresponds to the CMC.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound sodium salt (e.g., 50 mM) in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Fill the ITC syringe with the concentrated THDCA solution.

-

Fill the sample cell with the same buffer used to prepare the THDCA solution.

-

-

Instrument Setup:

-

Set the temperature of the ITC instrument to the desired experimental temperature (e.g., 25°C or 37°C).

-

Set the injection volume (e.g., 5-10 µL) and the spacing between injections (e.g., 180 seconds).

-

-

Data Acquisition:

-

Initiate the titration. The instrument will inject the THDCA solution into the buffer and measure the heat change associated with each injection.

-

-

Data Analysis:

-

The raw data will show a series of heat pulses. Integrate the area under each peak to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the total concentration of THDCA in the cell.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve.

-

Determination of Aqueous Solubility

Method: Shake-Flask Method

This is a classical and reliable method for determining the solubility of a compound in a particular solvent.

Protocol:

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear container (e.g., a glass vial).

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed for a period to allow the undissolved solid to sediment. Alternatively, centrifuge the sample to pellet the undissolved solid.

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent.

-

Determine the concentration of THDCA in the diluted aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the original concentration of THDCA in the supernatant, which represents its solubility.

-

Determination of the Octanol-Water Partition Coefficient (LogP)

The LogP value is a measure of the lipophilicity of a compound and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Method: Shake-Flask Method

Protocol:

-

Phase Saturation:

-

Prepare a mixture of n-octanol and the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Shake the mixture vigorously and then allow the two phases to separate completely. This ensures that each phase is saturated with the other.

-

-

Partitioning:

-

Prepare a solution of this compound in the aqueous buffer at a known concentration.

-

Add a known volume of this solution to a known volume of the pre-saturated n-octanol in a sealed container.

-

Agitate the mixture for a sufficient time to allow for the partitioning of THDCA between the two phases to reach equilibrium.

-

-

Phase Separation:

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

-

Determine the concentration of THDCA in each aliquot using a suitable analytical method like HPLC-UV.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of THDCA in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the logarithm of the partition coefficient.

-

Anti-inflammatory Activity and Signaling Pathway

This compound has been shown to possess anti-inflammatory properties, notably through the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). While the precise signaling pathway for THDCA is still under investigation, evidence from related bile acids strongly suggests the involvement of the Nuclear Factor-kappa B (NF-κB) pathway. Other hydrophilic bile acids, such as Tauroursodeoxycholic acid (TUDCA), have been demonstrated to inhibit the activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes, including TNF-α and IL-6.

Proposed Signaling Pathway for THDCA's Anti-inflammatory Action

Caption: Proposed mechanism of THDCA's anti-inflammatory effect via inhibition of the NF-κB pathway.

Experimental Workflow for Assessing Anti-inflammatory Effects

The following workflow outlines a typical experiment to quantify the inhibitory effect of THDCA on the production of pro-inflammatory cytokines in vitro.

Caption: Experimental workflow for evaluating the anti-inflammatory effects of THDCA.

Conclusion

This compound is a hydrophilic bile acid with significant potential in therapeutic applications due to its favorable physicochemical properties and anti-inflammatory effects. This guide has provided a comprehensive overview of its hydrophilic characteristics, detailed methodologies for their determination, and insights into its likely mechanism of action. While some specific quantitative data, such as an experimentally determined CMC, remain to be fully elucidated in the public domain, the provided protocols empower researchers to conduct these critical measurements. Further investigation into the precise molecular interactions and signaling pathways of THDCA will undoubtedly pave the way for its development as a novel therapeutic agent.

References

- 1. dakenchem.com [dakenchem.com]

- 2. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 3. Taurodeoxycholic Acid, Sodium Salt [sigmaaldrich.com]

- 4. Tauroursodeoxycholic Acid Inhibits Nuclear Factor Kappa B Signaling in Gastric Epithelial Cells and Ameliorates Gastric Mucosal Damage in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Taurohyodeoxycholic Acid: A Novel Modulator of Cholesterol Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Taurohyodeoxycholic acid (THDCA), a hydrophilic bile acid, is emerging as a significant regulator of cholesterol homeostasis. This technical guide provides a comprehensive overview of the current understanding of THDCA's impact on cholesterol metabolism, intended for researchers, scientists, and professionals in drug development. This document details the molecular mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the intricate signaling pathways involved. THDCA's dual activity as a Farnesoid X Receptor (FXR) antagonist and a Takeda G-protein-coupled receptor 5 (TGR5) agonist positions it as a promising therapeutic candidate for managing hyperlipidemia and related metabolic disorders.

Introduction

Hyperlipidemia, characterized by elevated levels of serum total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides, is a major risk factor for cardiovascular disease.[1] Bile acids, traditionally known for their role in dietary lipid digestion, are now recognized as crucial signaling molecules that modulate various metabolic pathways, including cholesterol metabolism.[2] this compound (THDCA) is a taurine-conjugated form of hyodeoxycholic acid, a secondary bile acid. Its hydrophilic nature and unique receptor activity profile distinguish it from other bile acids.[3] This guide delves into the multifaceted role of THDCA in cholesterol metabolism, focusing on its therapeutic potential.

Molecular Mechanisms of Action

THDCA exerts its effects on cholesterol metabolism primarily through the modulation of two key receptors: the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Antagonism

FXR is a nuclear receptor highly expressed in the liver and intestine, where it acts as a primary sensor for bile acids.[4] Activation of FXR by bile acids initiates a negative feedback loop that suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[2][5] By antagonizing FXR, THDCA disrupts this feedback inhibition, leading to an upregulation of CYP7A1.[5] This, in turn, promotes the conversion of hepatic cholesterol into bile acids, thereby reducing the intracellular cholesterol pool. The depletion of hepatic cholesterol triggers an increase in the expression of sterol regulatory element-binding protein 2 (SREBP-2), a key transcription factor that upregulates the genes for HMG-CoA reductase (the rate-limiting enzyme in cholesterol synthesis) and the LDL receptor (LDLR), enhancing the clearance of LDL-C from circulation.[6][7]

Takeda G-protein-coupled Receptor 5 (TGR5) Agonism

TGR5 is a G-protein-coupled receptor found on the cell surface of various cell types, including intestinal L-cells.[8] As a TGR5 agonist, THDCA stimulates the secretion of glucagon-like peptide-1 (GLP-1) from these cells.[9][10] GLP-1 is an incretin hormone with pleiotropic metabolic benefits, including improved glucose tolerance, enhanced insulin secretion, and a potential role in lipid metabolism. The TGR5 signaling cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and Epac, which ultimately triggers the exocytosis of GLP-1-containing granules.[1][11]

Quantitative Data on the Effects of THDCA on Cholesterol Metabolism

The following tables summarize the quantitative effects of THDCA and related bile acids on key parameters of cholesterol metabolism from in vivo and in vitro studies.

Table 1: Effect of this compound (THDCA) on Biliary Lipid Secretion in Humans

| Parameter | THDCA Infusion | Tauroursodeoxycholic Acid (TUDCA) Infusion | P-value | Reference |

| Cholesterol Secretion (µmol/µmol bile acid) | 0.098 | 0.061 | < 0.05 | [3] |

| Phospholipid Secretion (µmol/µmol bile acid) | 0.451 | 0.275 | < 0.05 | [3] |

| Phospholipid/Cholesterol Secretory Ratio | 3.88 | 3.09 | < 0.05 | [3] |

| Biliary Phospholipid Concentration (mM/L) | 4.12 ± 1.23 | 3.14 ± 0.98 | - | [12] |

| Biliary Cholesterol Concentration (mM/L) | 1.89 ± 0.63 | 0.85 ± 0.08 | - | [12] |

Table 2: Effect of Taurochenodeoxycholic Acid (TCDCA) on Serum Lipid Profile in a High-Fat Diet (HFD) Induced Hyperlipidemic Mouse Model

Note: TCDCA is a structurally similar bile acid, and its effects are presented here as a proxy for THDCA's potential impact on plasma lipids.

| Group | Total Cholesterol (TC) | Triglycerides (TG) | HDL-C | LDL-C | Reference |

| Control | Normal | Normal | Normal | Normal | [11][13] |

| HFD Model | Significantly Increased | Significantly Increased | Significantly Decreased | Significantly Increased | [11][13] |

| TCDCA-L (Low Dose) | Significantly Downregulated | Significantly Downregulated | Significantly Downregulated | Downward Trend (No Sig. Diff.) | [11] |

Experimental Protocols

Hyperlipidemia Mouse Model and Bile Acid Administration

This protocol describes the induction of hyperlipidemia in mice and subsequent treatment with a bile acid, adapted from studies on TCDCA.[11]

-

Animal Model: Male C57BL/6J mice are commonly used.

-

Acclimatization: House the mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment.

-

Induction of Hyperlipidemia:

-

Feed the mice a high-fat diet (HFD) for 4 weeks. A typical HFD consists of a significantly higher percentage of fat compared to a standard chow diet.

-

The control group is fed a normal chow diet.

-

-

Bile Acid Administration:

-

After the 4-week induction period, divide the HFD-fed mice into a model group and treatment groups.

-

Administer THDCA (or the bile acid of interest) to the treatment groups daily via oral gavage for a specified period (e.g., 4 weeks). Doses can be varied to assess dose-dependent effects.

-

The model and control groups receive an equal volume of the vehicle (e.g., normal saline).

-

-

Sample Collection and Analysis:

-

At the end of the treatment period, fast the mice overnight.

-

Collect blood samples via cardiac puncture or retro-orbital bleeding for serum lipid analysis (TC, TG, HDL-C, LDL-C).

-

Euthanize the mice and collect liver tissue for histological analysis (H&E and Oil Red O staining) and gene expression analysis.

-

Measurement of Serum and Liver Bile Acids by LC-MS/MS

This protocol provides a general workflow for the quantification of bile acids in biological samples.[1][14]

-

Sample Preparation (Serum/Plasma):

-

To 50 µL of serum or plasma, add an internal standard solution.

-

Precipitate proteins by adding a threefold to fourfold volume of cold methanol or acetonitrile.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Sample Preparation (Liver Tissue):

-

Homogenize a known weight of liver tissue in a suitable solvent (e.g., methanol).

-

Add an internal standard.

-

Centrifuge the homogenate to remove tissue debris.

-

Collect the supernatant.

-

-

LC-MS/MS Analysis:

-

Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Employ a reversed-phase C18 column for chromatographic separation.

-

Use a mobile phase gradient of water and acetonitrile with a modifier like formic acid to achieve optimal separation of different bile acid species.

-

Operate the mass spectrometer in negative electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) for sensitive and specific quantification of individual bile acids.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by THDCA.

FXR Antagonism and Cholesterol Metabolism

Caption: FXR Antagonism by THDCA in Hepatocytes.

TGR5 Agonism and GLP-1 Secretion

Caption: TGR5 Agonism by THDCA in Intestinal L-Cells.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for the management of hyperlipidemia and related metabolic disorders. Its dual mechanism of action, involving FXR antagonism and TGR5 agonism, offers a multi-pronged approach to regulating cholesterol metabolism. By promoting the conversion of cholesterol to bile acids and enhancing the secretion of the beneficial incretin hormone GLP-1, THDCA addresses key pathological features of dyslipidemia. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic efficacy and safety of THDCA in human populations. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of this promising molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. Cholesterol 7 alpha-hydroxylase - Wikipedia [en.wikipedia.org]

- 3. LC/MS/MS Method Package for Bile Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. Regulation of diurnal variation of cholesterol 7alpha-hydroxylase (CYP7A1) activity in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Downregulation of Cyp7a1 by Cholic Acid and Chenodeoxycholic Acid in Cyp27a1/ApoE Double Knockout Mice: Differential Cardiovascular Outcome [frontiersin.org]

- 6. dovepress.com [dovepress.com]

- 7. Therapeutic targets of hypercholesterolemia: HMGCR and LDLR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TGR5 potentiates GLP-1 secretion in response to anionic exchange resins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Metabolomic and lipidomic studies on the intervention of taurochenodeoxycholic acid in mice with hyperlipidemia [frontiersin.org]

- 12. Effect of this compound on biliary lipid secretion in man: preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolomic and lipidomic studies on the intervention of taurochenodeoxycholic acid in mice with hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of Taurohyodeoxycholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurohyodeoxycholic acid (THDCA), a conjugated secondary bile acid, is emerging as a significant modulator of inflammatory responses. This technical guide provides a comprehensive overview of the anti-inflammatory properties of THDCA, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols. Through its interaction with multiple signaling pathways, including the glucocorticoid receptor, Takeda G-protein-coupled receptor 5 (TGR5), and farnesoid X receptor (FXR), THDCA demonstrates a capacity to attenuate pro-inflammatory cytokine production and inhibit key inflammatory signaling cascades such as NF-κB. This document aims to serve as an in-depth resource for researchers and professionals in drug development interested in the therapeutic potential of THDCA for inflammatory diseases.

Introduction

Bile acids, traditionally known for their role in lipid digestion, are now recognized as crucial signaling molecules with systemic effects on metabolism and inflammation.[1] this compound (THDCA), a taurine-conjugated form of hyodeoxycholic acid, has garnered scientific interest for its potential anti-inflammatory effects. Evidence suggests that THDCA and structurally similar bile acids can mitigate inflammatory processes in various experimental models, offering a promising avenue for the development of novel therapeutics for a range of inflammatory conditions.[2] This guide synthesizes the current understanding of THDCA's anti-inflammatory actions, focusing on the molecular pathways and experimental evidence that underpin its therapeutic potential.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of THDCA are multifaceted, involving the modulation of several key signaling pathways that are central to the inflammatory response.

Glucocorticoid Receptor (GR) Activation

Taurochenodeoxycholic acid (TCDCA), a closely related bile acid, has been shown to exert anti-inflammatory effects by activating the glucocorticoid receptor (GR).[3] This activation leads to the inhibition of the activator protein-1 (AP-1) signaling pathway, a critical regulator of inflammatory gene expression.[3] While direct evidence for THDCA is still emerging, the structural similarity suggests a comparable mechanism may be at play.

TGR5 Signaling Pathway Modulation

Takeda G-protein-coupled receptor 5 (TGR5) is a cell surface receptor for bile acids that plays a significant role in regulating inflammation and metabolism.[4][5] Activation of TGR5 by bile acids like TCDCA can lead to an increase in intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels, which in turn can modulate downstream inflammatory signaling.[6][7] This pathway is known to suppress the activation of NF-κB and MAPK signaling pathways.[8]

Farnesoid X Receptor (FXR) Agonism

The farnesoid X receptor (FXR) is a nuclear receptor that serves as a primary sensor for bile acids.[9] Activation of FXR has been demonstrated to have anti-inflammatory effects by inhibiting the NF-κB pathway.[10][11] While chenodeoxycholic acid is a potent natural FXR agonist, the role of THDCA as an FXR agonist and its contribution to its anti-inflammatory profile is an active area of investigation.[12][13]

Inhibition of NF-κB Signaling

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, driving the expression of numerous pro-inflammatory genes.[14][15] Multiple studies have indicated that the anti-inflammatory effects of various bile acids are mediated through the inhibition of the NF-κB pathway.[10] This inhibition can occur through various mechanisms, including the prevention of IκB degradation and the subsequent nuclear translocation of NF-κB subunits.[16]

Inflammasome Activation Regulation

Inflammasomes are multiprotein complexes that, upon activation, trigger the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18.[17][18] The NLRP3 inflammasome, in particular, can be activated by a variety of stimuli.[19] There is evidence to suggest that bile acids can modulate inflammasome activation, representing another potential mechanism for their anti-inflammatory effects.[2]

Signaling Pathway and Experimental Workflow Diagrams